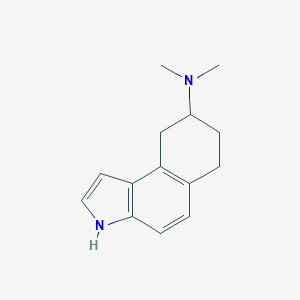
TDBIA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine involves several steps. One method includes the preparation of its enantiomers, which are then tested for their actions on central dopamine and serotonin receptors . Industrial production methods for this compound are not widely documented, but laboratory synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
6,7,8,9-Tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the indole ring.
Reduction: This reaction can modify the nitrogen-containing groups.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups to the indole ring.
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine has several scientific research applications:
Wirkmechanismus
The compound exerts its effects primarily through its interaction with central dopamine and serotonin receptors. It has been shown to possess potent central 5-HT1A receptor stimulating properties . The molecular targets include these receptors, and the pathways involved are related to neurotransmission and receptor activation.
Vergleich Mit ähnlichen Verbindungen
6,7,8,9-Tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine can be compared with other indole derivatives that also interact with serotonin and dopamine receptors. Similar compounds include:
5-Hydroxyindole: Known for its role in serotonin synthesis.
2,3-Dihydro-1H-indole: Another indole derivative with biological activity.
N,N-Dimethyltryptamine (DMT): A compound with similar structural features and receptor interactions.
The uniqueness of 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine lies in its specific receptor affinity and the resulting pharmacological effects.
Eigenschaften
CAS-Nummer |
121784-56-3 |
|---|---|
Molekularformel |
C14H18N2 |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
N,N-dimethyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine |
InChI |
InChI=1S/C14H18N2/c1-16(2)11-5-3-10-4-6-14-12(7-8-15-14)13(10)9-11/h4,6-8,11,15H,3,5,9H2,1-2H3 |
InChI-Schlüssel |
HENBLLXAHPTGHX-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC2=C(C1)C3=C(C=C2)NC=C3 |
Kanonische SMILES |
CN(C)C1CCC2=C(C1)C3=C(C=C2)NC=C3 |
Synonyme |
6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine, (+)-(R)-isomer 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine, (-)-(S)-isomer TDBIA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















